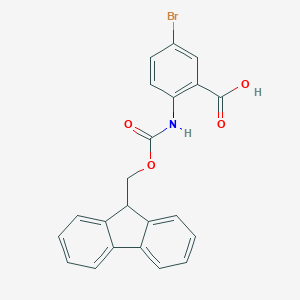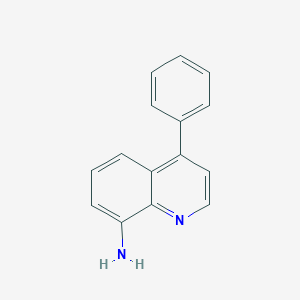
4-Phenylquinolin-8-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Phenylquinolin-8-amine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The compound has been synthesized using different methods and has shown promising results in various studies.
Aplicaciones Científicas De Investigación
4-Phenylquinolin-8-amine has been extensively studied for its potential applications in various fields. One of the major areas of research is its use as a fluorescent probe for imaging applications. The compound has been shown to have excellent photophysical properties, making it an ideal candidate for imaging applications. It has also been studied for its potential use as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells in vitro.
Mecanismo De Acción
The mechanism of action of 4-Phenylquinolin-8-amine is not fully understood. However, it has been suggested that the compound may act by inhibiting certain enzymes involved in cancer cell growth. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Efectos Bioquímicos Y Fisiológicos
4-Phenylquinolin-8-amine has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, as well as induce apoptosis in these cells. The compound has also been shown to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 4-Phenylquinolin-8-amine is its excellent photophysical properties, which make it an ideal candidate for imaging applications. The compound is also relatively easy to synthesize using various methods. However, one of the major limitations of the compound is its limited solubility in water, which can make it difficult to work with in certain applications.
Direcciones Futuras
There are several future directions for research on 4-Phenylquinolin-8-amine. One area of research is the development of new synthesis methods that can improve the yield and purity of the compound. Another area of research is the development of new applications for the compound, particularly in the field of imaging. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential applications in treating various diseases.
Métodos De Síntesis
4-Phenylquinolin-8-amine can be synthesized using various methods. One of the most commonly used methods is the Buchwald-Hartwig amination reaction. In this method, 4-bromo-2-phenylquinoline is reacted with an amine in the presence of a palladium catalyst to yield 4-Phenylquinolin-8-amine. Another method involves the reaction of 4-chloro-2-phenylquinoline with an amine in the presence of a copper catalyst.
Propiedades
Número CAS |
55484-55-4 |
|---|---|
Nombre del producto |
4-Phenylquinolin-8-amine |
Fórmula molecular |
C15H12N2 |
Peso molecular |
220.27 g/mol |
Nombre IUPAC |
4-phenylquinolin-8-amine |
InChI |
InChI=1S/C15H12N2/c16-14-8-4-7-13-12(9-10-17-15(13)14)11-5-2-1-3-6-11/h1-10H,16H2 |
Clave InChI |
AFRJTZMQZYKUDG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C3C=CC=C(C3=NC=C2)N |
SMILES canónico |
C1=CC=C(C=C1)C2=C3C=CC=C(C3=NC=C2)N |
Otros números CAS |
55484-55-4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



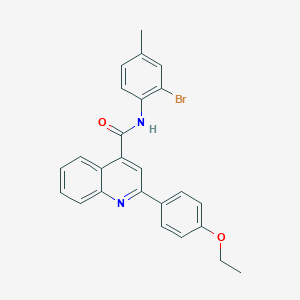
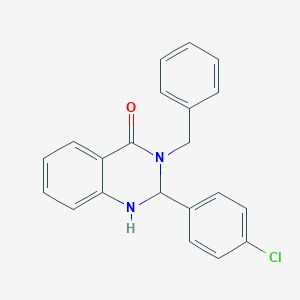
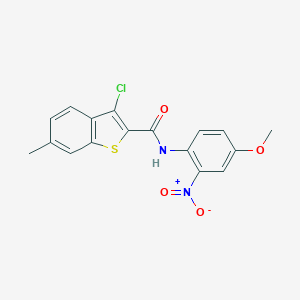
![2-[2'-(Methylamino)ethyl]benzenemethanol](/img/structure/B186005.png)
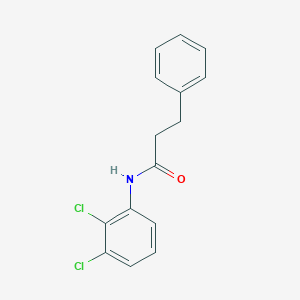
![2-Oxa-6-azaspiro[3.3]heptane](/img/structure/B186009.png)
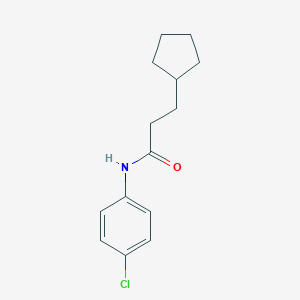
![Methyl 5-(4-bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B186012.png)
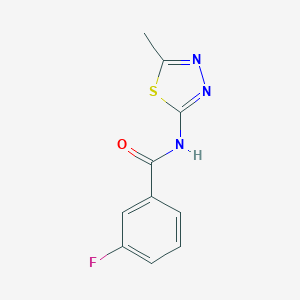
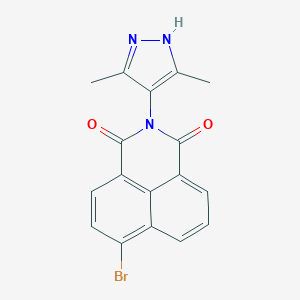
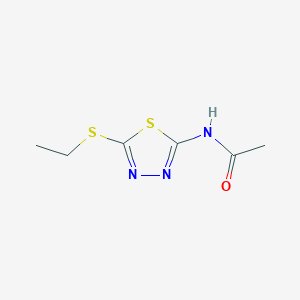
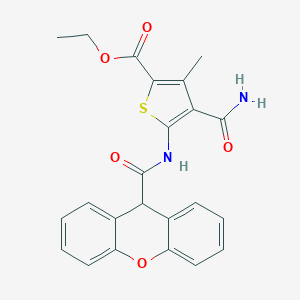
![1-[4-(4-Nitrophenyl)piperazin-1-yl]propan-1-one](/img/structure/B186020.png)
